4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
This compound belongs to a class of chemicals known as triazole derivatives, which are recognized for their versatile applications in various fields due to their significant chemical and biological properties. The interest in these compounds arises from their structural uniqueness, which provides a platform for the development of various reactions that can lead to the synthesis of a wide array of substances with potential industrial and pharmaceutical applications.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step processes, starting from basic reactants to the final product through a series of chemical reactions. For instance, a related process involves the condensation of substituted amine with 2-hydroxy-1-naphthaldehyde to obtain Schiff bases, which are then used to prepare metal complexes. These processes highlight the complexity and the precise conditions required for the successful synthesis of triazole derivatives (Sancak et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using advanced techniques such as NMR, IR, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds, which are crucial for understanding the compound's reactivity and properties. Studies often reveal the coordination of the triazole ring to metal ions, suggesting a tridentate manner involving various donors, which has implications for the compound's reactivity and potential applications (Sancak et al., 2007).
properties
IUPAC Name |
4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-15(12-16-8-4-2-5-9-16)13-20-23-18(21-22-19(23)25)14-24-17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,22,25)/b15-12+,20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGBZRCQDJMNNV-HIBZGYDWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol |
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